(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-pyrimidin-5-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
UFURPNJIXOBVRS-LURJTMIESA-N |
Isomerische SMILES |
C1=C(C=NC=N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Imidodiphosphorimidate (IDPi)-Catalyzed Mannich Reaction
The IDPi-catalyzed Mukaiyama-Mannich reaction enables direct access to enantiopure β²-amino acids. Using bis-silyl ketene acetals (bis-SKAs) and α-aminomethyl ethers, this method achieves enantiomeric ratios (e.r.) up to 96:4 (Table 1). For (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, the pyrimidine moiety is introduced via a silylated aminomethyl ether derived from pyrimidin-5-ylmethanol.
Reaction Conditions :
The mechanism involves silylation of the IDPi catalyst, generation of a methylene iminium ion, and stereoselective addition of the bis-SKA (Figure 1). Hydrolytic workup liberates the free amino acid without requiring protective groups.
Enzymatic Resolution
Lipase-Mediated Kinetic Resolution
Racemic ethyl 2-acetamido-3-(pyrimidin-5-yl)propanoate undergoes enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) to yield the (S)-enantiomer. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted (Table 2).
Optimized Conditions :
Amidase-Catalyzed Dynamic Kinetic Resolution
A tandem racemization-enzymatic hydrolysis system using Pseudomonas aeruginosa amidase achieves dynamic kinetic resolution. The substrate’s α-hydrogen is racemized via a retro-aldol mechanism, enabling full conversion to the (S)-acid.
Diastereomeric Salt Formation
Chiral Amino Alcohol Resolving Agents
Racemic 2-amino-3-(pyrimidin-5-yl)propanoic acid is resolved using (1R,2S)-norephedrine. The (S)-acid forms a less soluble diastereomeric salt, isolated via fractional crystallization (Table 3).
Procedure :
Sulfonic Acid-Based Resolution
Camphorsulfonic acid derivatives, such as (R)-10-camphorsulfonic acid, preferentially crystallize with the (S)-amino acid. Recrystallization from acetonitrile enhances enantiopurity.
Multi-Step Synthesis from Chiral Precursors
L-Aspartic Acid Derivatization
A four-step route from L-asparagine tert-butyl ester introduces the pyrimidine ring via Sonogashira coupling and cyclization (Scheme 1):
- Alkyne Formation : L-Asparagine tert-butyl ester is coupled with pyrimidin-5-ylacetylene using Pd(PPh₃)₄/CuI.
- Cyclization : Treatment with guanidine hydrochloride in DMF forms the pyrimidine ring.
- Deprotection : TFA-mediated removal of the tert-butyl group.
- Hydrolysis : Basic hydrolysis of the nitrile to the carboxylic acid.
Chiral Pool Approach Using D-Serine
Data Tables
Table 1: IDPi-Catalyzed Asymmetric Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | e.r. (S:R) |
|---|---|---|---|---|
| 3h | Pentane | −60 | 95 | 96:4 |
Table 2: Enzymatic Resolution with CAL-B
| Substrate | Conversion (%) | ee (%) |
|---|---|---|
| Ethyl 2-acetamido-3-(Pym-5-yl)propanoate | 48 | >99 |
Table 3: Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Yield (S, %) | ee (%) |
|---|---|---|---|
| (1R,2S)-Norephedrine | Ethanol/water | 38 | 98 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-Amino-3-(Pyrimidin-5-yl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Amine und andere nukleophile Spezies.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel:
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit veränderten Oxidationsstufen.
Substitution: Einführung neuer funktioneller Gruppen an bestimmten Positionen am Pyrimidinring.
Wissenschaftliche Forschungsanwendungen
Biological Activities
(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid has been studied for its antimicrobial and antiviral properties. Research indicates that it interacts with specific biological targets, which may modulate enzyme activity and influence various biological pathways. These interactions are crucial for evaluating its therapeutic potential in treating infections and other diseases.
Table 1: Biological Activities of this compound
| Activity Type | Potential Applications | References |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | |
| Antiviral | Potential antiviral therapies | |
| Enzyme Modulation | Influence on metabolic pathways |
Medicinal Chemistry
The compound's structure allows it to engage with various molecular targets, making it a valuable candidate for drug development. Its amino acid structure, combined with the pyrimidine ring, enhances its reactivity, allowing for specific interactions with receptors and enzymes involved in disease processes.
Case Study: Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships of this compound derivatives. For instance, modifications in the pyrimidine ring have led to compounds with improved potency against specific biological targets, such as potassium channels. These insights can guide the design of more effective therapeutics .
Table 2: Future Research Directions
| Research Area | Focus |
|---|---|
| Pharmacokinetics | Absorption, distribution, metabolism |
| Pharmacodynamics | Mechanism of action |
| Derivative Development | Synthesis of novel analogs |
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Variations
The following table summarizes key structural analogs, their modifications, and inferred properties:
Biologische Aktivität
(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, also known as (3S)-3-amino-3-(pyrimidin-5-yl)propanoic acid, is an amino acid derivative notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a chiral center and a pyrimidine ring, which contribute to its unique interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 167.17 g/mol. The presence of both an amino group and a carboxylic acid group allows it to participate in various biochemical reactions typical of amino acids, including protein synthesis and enzyme modulation.
Mechanisms of Biological Activity
Research indicates that this compound functions primarily as a neurotransmitter modulator . It may interact with neurotransmitter receptors in the central nervous system, influencing synaptic transmission and neuronal excitability. This interaction could result in either agonistic or antagonistic effects at specific receptors, suggesting potential therapeutic applications in treating mood disorders such as depression and anxiety.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences synaptic transmission; potential agonist/antagonist at receptors |
| Antimicrobial Potential | Exhibits activity against certain bacterial strains |
| Anticancer Properties | Investigated for effects on cancer cell lines |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study explored the effects of this compound on neurotransmitter systems, revealing its potential role in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
-
Antimicrobial Activity :
- Research has shown that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent .
- Anticancer Research :
Potential Applications
Given its diverse biological activities, this compound has several potential applications:
- Pharmaceutical Development : Its ability to modulate neurotransmitter systems makes it a candidate for drug development targeting neurological disorders.
- Antimicrobial Agents : The compound's effectiveness against bacterial strains suggests it could be developed into novel antimicrobial therapies.
- Cancer Therapeutics : Its anticancer properties warrant further exploration in the context of targeted cancer therapies.
Q & A
Q. What are the standard synthetic routes for (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
Answer: The compound is synthesized via asymmetric Strecker or Ugi reactions, leveraging chiral auxiliaries or enantioselective catalysts. Optimization involves:
- Catalyst screening : Chiral palladium or organocatalysts to enhance stereoselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve pyrimidine ring solubility.
- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) confirms enantiopurity (>98% ee) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR confirm regiochemistry of the pyrimidine ring and α-amino acid backbone.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (CHNO; theoretical 182.06 g/mol) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Answer:
- Enzyme inhibition : Screen against amino acid decarboxylases (e.g., DOPA decarboxylase) at 1–100 µM concentrations.
- Receptor binding : Radioligand displacement assays (e.g., GABA or NMDA receptors) to evaluate neurotransmitter modulation .
Advanced Research Questions
Q. How can enantioselective synthesis challenges (e.g., racemization during pyrimidine functionalization) be mitigated?
Answer:
- Low-temperature protocols : Conduct reactions below 0°C to minimize racemization.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during pyrimidine coupling .
- In-line monitoring : FTIR tracks reaction intermediates to prevent undesired stereochemical outcomes .
Q. How should researchers resolve contradictions in binding affinity data across structural analogs (e.g., fluorinated vs. non-fluorinated pyrimidine derivatives)?
Answer:
- Comparative docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins.
- SAR analysis : Fluorine at pyrimidine C6 increases electronegativity, altering hydrogen-bonding networks (e.g., 6-fluoro analog shows 10x higher GABA affinity vs. non-fluorinated) .
Q. What methodologies are suitable for studying its stability under physiological conditions (pH, temperature)?
Answer:
- Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) for 72 hours; monitor degradation via LC-MS.
- Degradation kinetics : Pyrimidine ring hydrolysis dominates at pH <5, requiring enteric coatings for oral delivery .
Q. How can computational modeling predict its interactions with non-canonical biological targets?
Answer:
- Molecular dynamics simulations : Simulate binding to orphan GPCRs (e.g., GPR35) using AMBER or GROMACS.
- Pharmacophore mapping : Identify critical motifs (e.g., pyrimidine N1 for π-π stacking) .
Q. What strategies are effective for impurity profiling during scale-up?
Answer:
- LC-MS/MS : Quantify diastereomers and pyrimidine-oxidized byproducts.
- ICH guidelines : Limit impurities to <0.15% using preparative SFC (supercritical fluid chromatography) .
Q. How to design dynamic kinetic resolution (DKR) protocols for industrial-scale production?
Answer:
- Biocatalysts : Immobilize Pseudomonas fluorescens lipase for continuous racemate resolution.
- Flow chemistry : Integrate enzymatic and chemical steps to achieve >90% conversion .
Q. What advanced techniques elucidate its role in modulating amino acid transporters (e.g., LAT1)?
Answer:
- Cryo-EM : Resolve transporter-ligand complexes at 2.8 Å resolution.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to LAT1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
